molecular formula C10H9ClO5S B13060567 4-Acetyl-2-(chlorosulfonyl)phenyl acetate

4-Acetyl-2-(chlorosulfonyl)phenyl acetate

Cat. No.: B13060567
M. Wt: 276.69 g/mol
InChI Key: UTBYBEBKCHWYFE-UHFFFAOYSA-N
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Description

4-Acetyl-2-(chlorosulfonyl)phenyl acetate is an organic compound with the molecular formula C10H9ClO5S It is a derivative of phenyl acetate, where the phenyl ring is substituted with acetyl and chlorosulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-(chlorosulfonyl)phenyl acetate typically involves the acetylation of 4-(chlorosulfonyl)phenol followed by esterification. The reaction conditions often include the use of acetic anhydride or acetyl chloride as acetylating agents, and the presence of a base such as pyridine to neutralize the generated acid. The esterification step can be carried out using an alcohol, typically methanol or ethanol, in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-(chlorosulfonyl)phenyl acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and alcohols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Sulfonamide and Sulfonate Derivatives: Formed from substitution reactions.

    Phenol and Acetic Acid Derivatives: Resulting from hydrolysis.

    Sulfonic and Sulfinic Acids: Products of oxidation and reduction reactions.

Scientific Research Applications

4-Acetyl-2-(chlorosulfonyl)phenyl acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs, particularly those targeting sulfonamide-sensitive pathways.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific functional properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-(chlorosulfonyl)phenyl acetate involves its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Acetate: Lacks the chlorosulfonyl and acetyl groups, making it less reactive.

    4-(Chlorosulfonyl)phenyl Acetate: Similar structure but without the acetyl group, leading to different reactivity and applications.

    4-Acetylphenyl Acetate: Lacks the chlorosulfonyl group, resulting in different chemical behavior.

Uniqueness

4-Acetyl-2-(chlorosulfonyl)phenyl acetate is unique due to the presence of both acetyl and chlorosulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo multiple types of reactions makes it a valuable compound in various research fields.

Properties

Molecular Formula

C10H9ClO5S

Molecular Weight

276.69 g/mol

IUPAC Name

(4-acetyl-2-chlorosulfonylphenyl) acetate

InChI

InChI=1S/C10H9ClO5S/c1-6(12)8-3-4-9(16-7(2)13)10(5-8)17(11,14)15/h3-5H,1-2H3

InChI Key

UTBYBEBKCHWYFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C)S(=O)(=O)Cl

Origin of Product

United States

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